molecular formula C29H39ClN7O2P B8757180 2,4-Pyrimidinediamine, 5-chloro-N4-[4-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-

2,4-Pyrimidinediamine, 5-chloro-N4-[4-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-

Cat. No. B8757180
M. Wt: 584.1 g/mol
InChI Key: OAYGRXFKOOCTTP-UHFFFAOYSA-N
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Patent
US09012462B2

Procedure details

To the compound 2,5-dichloro-N-[4-(dimethylphosphoryl)phenyl]pyrimidin-4-amine (0.005 g, 0.16 mmol) in 1 mL of 2-methoxyethanol was added 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (0.71 g, 0.16 mmol). The mixture was stirred at 110° C. for 18 h. The mixture was basified with saturated sodium bicarbonate solution and extracted with limited amount of ethyl acetate. The aqueous layer was purified by chromatography to give the final product (0.015 g, 20% yield). MS/ES+: m/z=583.
Name
2,5-dichloro-N-[4-(dimethylphosphoryl)phenyl]pyrimidin-4-amine
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([P:15]([CH3:18])([CH3:17])=[O:16])=[CH:11][CH:10]=2)[C:5]([Cl:19])=[CH:4][N:3]=1.[CH3:20][O:21][C:22]1[CH:28]=[C:27]([N:29]2[CH2:34][CH2:33][CH:32]([N:35]3[CH2:40][CH2:39][N:38]([CH3:41])[CH2:37][CH2:36]3)[CH2:31][CH2:30]2)[CH:26]=[CH:25][C:23]=1[NH2:24].C(=O)(O)[O-].[Na+]>COCCO>[Cl:19][C:5]1[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([P:15]([CH3:18])([CH3:17])=[O:16])=[CH:11][CH:10]=2)=[N:7][C:2]([NH:24][C:23]2[CH:25]=[CH:26][C:27]([N:29]3[CH2:34][CH2:33][CH:32]([N:35]4[CH2:36][CH2:37][N:38]([CH3:41])[CH2:39][CH2:40]4)[CH2:31][CH2:30]3)=[CH:28][C:22]=2[O:21][CH3:20])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
2,5-dichloro-N-[4-(dimethylphosphoryl)phenyl]pyrimidin-4-amine
Quantity
0.005 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC1=CC=C(C=C1)P(=O)(C)C)Cl
Name
Quantity
0.71 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
Name
Quantity
1 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with limited amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was purified by chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCC(CC1)N1CCN(CC1)C)OC)NC1=CC=C(C=C1)P(=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.015 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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